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molecular formula C12H16N2O2 B8348374 2-(Hydroxymethyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one CAS No. 5674-51-1

2-(Hydroxymethyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one

Cat. No. B8348374
M. Wt: 220.27 g/mol
InChI Key: OQJBAQRKEKZZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04522917

Procedure details

4,4-Dimethyl-1-phenyl-3-pyrazolidone (152 g) was dissolved in 600 ml of acetic acid. To the solution as prepared above, 97 g of an aqueous solution containing 37% of formaldehyde was dropped with stirring at room temperature. The resultant mixture was stirred for 2 hours. At the end of the time, the solvent was distilled away under reduced pressure. To the residue thus obtained, 100 ml of toluene was added, and water was separated at the toluene azeotrope under reduced pressure. A mixture of 900 ml of hexane and 700 ml of ethyl acetate was added to the residue as obtained above which was then dissolved therein by heating. The resultant solution was allowed to cool to room temperature. Crystals precipitated were collected by filtration to obtain 120 g of 4,4-dimethyl-2-hydroxymethyl-1-phenyl-3-pyrazolidone.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:6][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][C:3]1=[O:13].[CH2:15]=[O:16].C1(C)C=CC=CC=1>C(O)(=O)C>[CH3:1][C:2]1([CH3:14])[CH2:6][N:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:4]([CH2:15][OH:16])[C:3]1=[O:13]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
CC1(C(NN(C1)C1=CC=CC=C1)=O)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
aqueous solution
Quantity
97 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
DISTILLATION
Type
DISTILLATION
Details
At the end of the time, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
CUSTOM
Type
CUSTOM
Details
water was separated at the toluene azeotrope under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of 900 ml of hexane and 700 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
as obtained above which
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1(C(N(N(C1)C1=CC=CC=C1)CO)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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